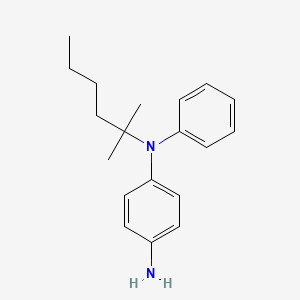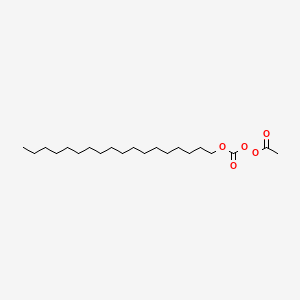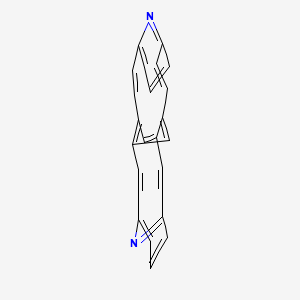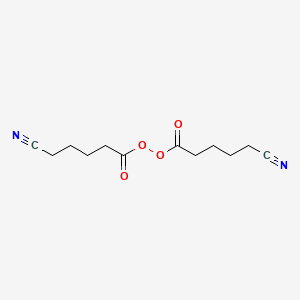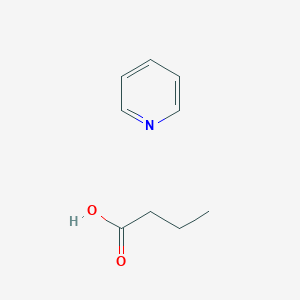![molecular formula C31H56O4 B14507068 2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) CAS No. 64416-34-8](/img/structure/B14507068.png)
2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) is a chemical compound derived from cholestane, a saturated steroid hydrocarbon. This compound is characterized by the presence of two ethan-1-ol groups attached to the cholestane backbone at positions 3 and 6. It is a highly oxygenated steroid that plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) typically involves the epoxidation of cholesterol followed by hydration. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, and acid or base catalysis for the hydration step to yield the desired diol compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxygenated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
Applications De Recherche Scientifique
2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: The compound is studied for its role in cellular processes and its potential effects on cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to cholesterol metabolism.
Mécanisme D'action
The mechanism of action of 2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) involves its interaction with cellular membranes and enzymes. It is known to modulate the activity of cholesterol-5,6-oxide hydrolase, an enzyme involved in cholesterol metabolism. This interaction affects various molecular pathways, including those related to lipid metabolism and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholestane-3beta,5alpha,6beta-triol: A closely related compound with similar structural features and biological activities.
Cholesterol-5,6-epoxide: Another related compound that undergoes similar chemical transformations.
Uniqueness
2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) is unique due to its specific substitution pattern and the presence of two ethan-1-ol groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
64416-34-8 |
|---|---|
Formule moléculaire |
C31H56O4 |
Poids moléculaire |
492.8 g/mol |
Nom IUPAC |
2-[[(3S,5S,6R,8S,9S,10R,13R,14S,17R)-6-(2-hydroxyethoxy)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethanol |
InChI |
InChI=1S/C31H56O4/c1-21(2)7-6-8-22(3)25-9-10-26-24-20-29(35-18-16-33)28-19-23(34-17-15-32)11-13-31(28,5)27(24)12-14-30(25,26)4/h21-29,32-33H,6-20H2,1-5H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31-/m1/s1 |
Clé InChI |
YMRBKCQTZFUFIU-NJECJVIHSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)OCCO)C)OCCO)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OCCO)C)OCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
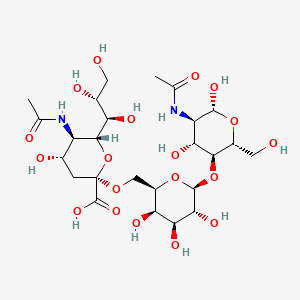
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
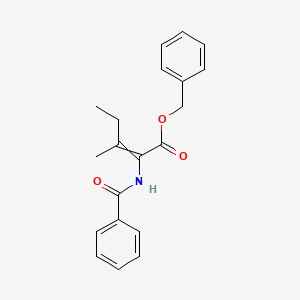
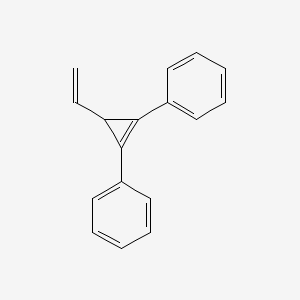
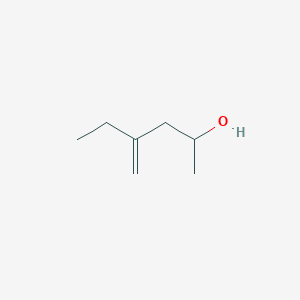

![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
